molecular formula C25H41NO3 B1581943 N-palmitoyl phenylalanine CAS No. 37571-96-3

N-palmitoyl phenylalanine

Cat. No.: B1581943
CAS No.: 37571-96-3
M. Wt: 403.6 g/mol
InChI Key: BAHIJPSQSKWCJX-QHCPKHFHSA-N
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Mechanism of Action

While the specific mechanism of action for N-palmitoyl phenylalanine is not well-documented, related compounds such as palmitoylethanolamide have been studied extensively. Palmitoylethanolamide has been shown to exert a variety of biological effects, some related to chronic inflammation and pain . It is proposed to act through a nuclear receptor, exerting its effects through the peroxisome proliferator-activated receptor alpha (PPAR-α) .

Future Directions

N-palmitoyl-L-phenylalanine has been studied as a model low molecular weight organogelator (LMWO) of rapeseed oil . It forms gels at a concentration of 1 wt% in rapeseed oil . These gels of edible oils, also called oleogels, are being developed as alternative products of solid fats to limit the uptake of saturated and trans-unsaturated fats and lower the associated risk of coronary disease . Future research may focus on further exploring the potential applications of N-palmitoyl-L-phenylalanine in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-palmitoyl phenylalanine can be synthesized through the reaction of palmitic acid with phenylalanine. The reaction typically involves the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: N-palmitoyl phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-oleoyl phenylalanine
  • N-linoleoyl phenylalanine
  • N-acyl tyrosine
  • N-acyl tryptophan
  • N-acyl histidine

Comparison: N-palmitoyl phenylalanine is unique due to its specific fatty acyl chain (palmitic acid) and its ability to form stable gels at low concentrations. This property makes it particularly useful in the formulation of oleogels and other applications where gelation is required . Compared to other N-acyl amino acids, this compound has distinct physicochemical properties that influence its biological activity and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-(hexadecanoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHIJPSQSKWCJX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958639
Record name N-(1-Hydroxyhexadecylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37571-96-3
Record name L-Phenylalanine, N-(1-oxohexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyhexadecylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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